molecular formula C8H10BrN5 B13073973 4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B13073973
M. Wt: 256.10 g/mol
InChI Key: SAFGQPOOQSSTTK-UHFFFAOYSA-N
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Description

4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, it can function as a receptor antagonist by blocking the binding of endogenous ligands . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: This compound is similar in structure but lacks the additional pyrazole ring.

    1-Methyl-4-bromopyrazole: Another similar compound with a simpler structure.

Uniqueness

4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine is unique due to its dual pyrazole rings, which provide additional sites for functionalization and enhance its versatility in chemical synthesis. The presence of both bromine and methyl groups allows for diverse chemical modifications, making it a valuable intermediate in the development of new compounds with potential biological and industrial applications .

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

4-bromo-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H10BrN5/c1-13-3-2-6(11-13)4-14-5-7(9)8(10)12-14/h2-3,5H,4H2,1H3,(H2,10,12)

InChI Key

SAFGQPOOQSSTTK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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